molecular formula C23H27ClN6S B15006701 2-Amino-6-({3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}sulfanyl)-4-propylpyridine-3,5-dicarbonitrile

2-Amino-6-({3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}sulfanyl)-4-propylpyridine-3,5-dicarbonitrile

Cat. No.: B15006701
M. Wt: 455.0 g/mol
InChI Key: PGBXHVMSJFDGEU-UHFFFAOYSA-N
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Description

2-Amino-6-({3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}sulfanyl)-4-propylpyridine-3,5-dicarbonitrile is a complex organic compound that features a pyridine ring substituted with amino, propyl, and dicarbonitrile groups The compound also contains a piperazine ring attached to a chlorophenyl group and a propylsulfanyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-({3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}sulfanyl)-4-propylpyridine-3,5-dicarbonitrile involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring is synthesized by reacting 1,2-diamine derivatives with sulfonium salts under basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with 3-chlorobenzyl chloride.

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2,6-diaminopyridine and malononitrile.

    Attachment of the Propylsulfanyl Chain: The propylsulfanyl chain is introduced through a thiolation reaction, where the pyridine derivative reacts with propylthiol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the nitrile groups, converting them to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies investigating the interaction of piperazine derivatives with biological targets.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-({3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}sulfanyl)-4-propylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with serotonin and dopamine receptors, which are involved in regulating mood and behavior. The compound may act as an agonist or antagonist at these receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-({3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}sulfanyl)-4-propylpyridine-3,5-dicarbonitrile is unique due to its combination of a pyridine ring with a piperazine ring and a propylsulfanyl chain. This unique structure may confer specific pharmacological properties, making it a valuable compound for drug development.

Properties

Molecular Formula

C23H27ClN6S

Molecular Weight

455.0 g/mol

IUPAC Name

2-amino-6-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylsulfanyl]-4-propylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C23H27ClN6S/c1-2-5-19-20(15-25)22(27)28-23(21(19)16-26)31-13-4-8-29-9-11-30(12-10-29)18-7-3-6-17(24)14-18/h3,6-7,14H,2,4-5,8-13H2,1H3,(H2,27,28)

InChI Key

PGBXHVMSJFDGEU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=NC(=C1C#N)SCCCN2CCN(CC2)C3=CC(=CC=C3)Cl)N)C#N

Origin of Product

United States

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